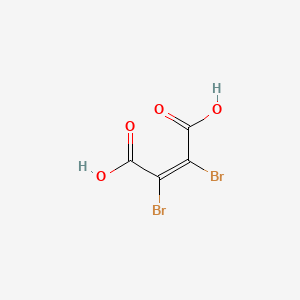

Dibromomaleic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263482. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-2,3-dibromobut-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2O4/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNMPRXRQYSFRP-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(=O)O)Br)(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\C(=O)O)/Br)(\C(=O)O)/Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883466 | |

| Record name | 2-Butenedioic acid, 2,3-dibromo-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-37-7 | |

| Record name | (2Z)-2,3-Dibromo-2-butenedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenedioic acid, 2,3-dibromo-, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromomaleic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenedioic acid, 2,3-dibromo-, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenedioic acid, 2,3-dibromo-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromomaleic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the physical properties of dibromomaleic acid

An In-depth Technical Guide to the Physical Properties of Dibromomaleic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, systematically named (2Z)-2,3-dibromobut-2-enedioic acid, is a halogenated unsaturated dicarboxylic acid. Its molecular structure, characterized by a cis-configuration of the carboxyl groups and the presence of two bulky, electronegative bromine atoms on the carbon-carbon double bond, imparts a unique set of physical and chemical properties. These characteristics are of significant interest to researchers and professionals in drug development and materials science, where the molecule can serve as a versatile building block or a reactive intermediate.[1]

This guide provides a comprehensive exploration of the core physical properties of this compound. Beyond a mere tabulation of data, this document elucidates the underlying molecular principles governing these properties and presents standardized protocols for their experimental verification. The aim is to equip researchers with both the foundational knowledge and the practical methodologies necessary for the effective application of this compound in their work.

Molecular Structure and Isomerism

The defining feature of this compound is its (Z) or cis-isomer configuration, where the two carboxylic acid functional groups are on the same side of the C=C double bond. This geometry is crucial as it dictates intermolecular and intramolecular forces, directly influencing properties like melting point, solubility, and acidity.

Diagram: Isomeric Relationship

Caption: Isomeric relationship of this compound.

Core Physical Properties

The physical characteristics of this compound are summarized below. These properties are a direct consequence of its molecular weight, the presence of polar functional groups (-COOH), and the influence of the two bromine atoms.

Data Summary Table

| Property | Value | Source(s) |

| Molecular Formula | C₄H₂Br₂O₄ | [1][2] |

| Molecular Weight | 273.86 g/mol | [1] |

| Appearance | Off-white to gray or slightly yellow solid/powder | [2] |

| Melting Point | ~125 °C (with decomposition) | [1] |

| Boiling Point | Not applicable; decomposes at melting point | |

| Solubility | Slightly soluble in water; Soluble in acetic acid; Insoluble in benzene and chloroform | [2] |

| Vapor Pressure | 0.0 ± 1.7 mmHg at 25°C | [2] |

| Acidity (pKa) | 0.01 ± 0.44 (Predicted) | [2] |

Melting Point and Thermal Stability

This compound exhibits a melting point of approximately 125°C, at which it also undergoes decomposition. This relatively low melting point, when compared to its trans-isomer (dibromofumaric acid) or saturated analogue (dibromosuccinic acid), can be attributed to the cis-configuration. The geometry of the molecule hinders efficient packing into a crystal lattice, resulting in weaker intermolecular forces that are more easily overcome by thermal energy.

The decomposition upon melting is characteristic of many maleic acid derivatives. The thermal instability is likely due to decarboxylation, a process that can be catalyzed by trace impurities.[3] This contrasts with the parent maleic acid, which melts at 135°C and also decomposes near its boiling point.[4] The presence of the electron-withdrawing bromine atoms can further influence the electronic structure of the double bond and adjacent carboxyl groups, affecting thermal stability.

Solubility Profile

The solubility of this compound is a critical parameter for its application in various reaction media. It is described as slightly soluble in water but soluble in polar organic solvents like acetic acid.[2] Its insolubility in nonpolar solvents such as benzene and chloroform is expected given the polarity of the carboxylic acid groups.[2]

The limited water solubility, despite the presence of two hydrophilic carboxyl groups, is influenced by two main factors:

-

High Molecular Weight: The two heavy bromine atoms significantly increase the molecular weight (273.86 g/mol ) compared to maleic acid (116.07 g/mol ), enhancing the hydrophobic character of the molecule.[1][4]

-

Intramolecular Hydrogen Bonding: The cis-configuration allows for the formation of an intramolecular hydrogen bond between the proton of one carboxyl group and the carbonyl oxygen of the other. This internal bonding reduces the availability of these groups to form hydrogen bonds with water molecules, thus lowering its aqueous solubility.

Acidity (pKa)

Causality of Acidity:

-

Inductive Effect: Bromine is a highly electronegative atom. The two bromine atoms attached to the sp² hybridized carbons of the double bond exert a strong electron-withdrawing effect (-I effect). This effect is transmitted through the carbon framework to the carboxyl groups.

-

Anion Stabilization: This electron withdrawal polarizes the O-H bonds in the carboxyl groups, facilitating the release of a proton (H⁺). Furthermore, the resulting carboxylate anions are stabilized by the dispersal of their negative charge, a phenomenon enhanced by the inductive effect of the bromine atoms.

For context, the experimental pKa values for maleic acid are pKa₁ = 1.9 and pKa₂ = 6.07.[4] The significantly lower predicted pKa for the dibromo-derivative highlights the profound impact of halogen substitution on acidity.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the molecule's symmetry and the absence of protons on the double bond, the ¹H NMR spectrum is expected to be very simple. It should feature a single, broad singlet in the downfield region (typically >10 ppm) corresponding to the two equivalent acidic protons of the carboxyl groups. The exact chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The ¹³C NMR spectrum is expected to show two distinct signals:

-

A signal for the two equivalent olefinic carbons bonded to bromine. The chemical shift will be influenced by both the double bond character and the attached bromine and carboxyl groups.

-

A signal for the two equivalent carbonyl carbons of the carboxylic acid groups, typically found in the 160-180 ppm region.[5]

-

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key absorption bands expected for this compound include:

-

O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid. Conjugation with the C=C double bond may shift this frequency slightly.

-

C=C Stretch: An absorption in the 1630-1680 cm⁻¹ region. This peak may be weak or absent due to the symmetrical substitution of the double bond.

-

C-O Stretch and O-H Bend: Absorptions in the fingerprint region, typically between 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

This compound contains a chromophore (the C=C double bond conjugated with two C=O groups). It is expected to exhibit a λ_max in the ultraviolet region. For comparison, maleic acid has a maximum absorption at 210 nm.[6] The presence of bromine atoms (auxochromes) may cause a bathochromic shift (shift to longer wavelength) compared to the parent acid.

Experimental Protocols

To ensure scientific integrity, the physical properties of a new batch of this compound should be verified experimentally. The following section details standardized methodologies for these determinations.

Diagram: Workflow for Physical Property Verification

Caption: Standard workflow for experimental verification.

Protocol 1: Melting Point Determination

-

Objective: To determine the melting range and observe decomposition.

-

Methodology:

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 115°C. Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned to liquid (completion of melting). Note any color change, gas evolution, or charring, which indicates decomposition.

-

-

Trustworthiness: A sharp melting range (<2°C) is indicative of high purity. The observation of decomposition should be consistent with literature values.

Protocol 2: Solubility Determination

-

Objective: To qualitatively assess the solubility in various solvents.

-

Methodology:

-

Setup: Label a series of test tubes with the solvents to be tested (e.g., deionized water, acetic acid, benzene, chloroform).

-

Dispensing: Add approximately 10 mg of this compound to each test tube.

-

Solvent Addition: Add 1 mL of the respective solvent to each tube.

-

Agitation: Vigorously shake or vortex each tube for 30 seconds.

-

Observation: Visually inspect each tube for the presence of undissolved solid. Classify as 'soluble' (no visible solid), 'slightly soluble' (some solid remains), or 'insoluble' (most or all solid remains).

-

-

Causality: This protocol directly tests the interplay between the solute's polarity and that of the solvent. The results should align with the "like dissolves like" principle, confirming the polar nature of the acid.

Protocol 3: pKa Determination via Potentiometric Titration

-

Objective: To experimentally determine the first and second dissociation constants (pKa₁ and pKa₂).

-

Methodology:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of CO₂-free deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH electrode and immerse it in the solution.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The first equivalence point will be sharp, while the second may be less distinct. The pKa₁ is the pH at the midpoint between the start of the titration and the first equivalence point.

-

-

Expertise: This method provides a highly accurate measure of acidity. The resulting titration curve offers a visual representation of the diprotic nature of the acid and the influence of its molecular structure on proton dissociation.

Conclusion

The physical properties of this compound are a direct reflection of its unique molecular architecture. The cis-configuration, coupled with the strong inductive effect of the two bromine atoms, results in a highly acidic, moderately polar solid with distinct thermal and spectroscopic characteristics. A thorough understanding and experimental verification of these properties, as outlined in this guide, are paramount for the successful application of this valuable reagent in research and development.

References

-

Bromomaleic acid | C4H3BrO4 | CID 5358119. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

Maleic Acid | C4H4O4 | CID 444266. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

- Jenkner, H. (1969). Production of meso 2,3-dibromosuccinic acid (U.S. Patent No. 3,465,037). U.S.

-

Maleic acid. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

-

The Substance That Maleic Anhydride Decomposes at High Temperature. (n.d.). DOUWIN Chemical. Retrieved January 26, 2026, from [Link]

-

13C nmr spectrum of butanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 26, 2026, from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. guidechem.com [guidechem.com]

- 3. The Substance That Maleic Anhydride Decomposes at High Temperature - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

- 4. Maleic acid - Wikipedia [en.wikipedia.org]

- 5. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Maleic Acid | C4H4O4 | CID 444266 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Dibromomaleic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Dibromomaleic Acid

This compound, a halogenated derivative of maleic acid, is a highly reactive and versatile building block in organic synthesis. Its electron-deficient carbon-carbon double bond, flanked by two bromine atoms and two carboxylic acid functionalities, makes it a potent dienophile in Diels-Alder reactions and a valuable precursor for the synthesis of complex heterocyclic compounds and functionalized polymers. Its derivatives, such as dibromomaleic anhydride and dibromomaleimides, are extensively used in bioconjugation chemistry, particularly for the site-selective modification of proteins and the development of antibody-drug conjugates (ADCs). This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering detailed protocols, mechanistic insights, and a comparative analysis of the available methodologies.

Core Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials. This guide will focus on the most prevalent and practical approaches:

-

Direct Bromination of a Precursor: This is the most common strategy, typically involving the addition of elemental bromine to a suitable four-carbon precursor.

-

Hydrolysis of Dibromomaleic Anhydride: A two-step approach where the anhydride is first synthesized and then hydrolyzed to the diacid.

Protocol I: Synthesis via Hydrolysis of Dibromomaleic Anhydride

This two-step method first involves the synthesis of dibromomaleic anhydride, which is then hydrolyzed to yield this compound. This approach can offer good yields and high purity.

Step 1: Synthesis of Dibromomaleic Anhydride from Maleic Anhydride

The direct bromination of maleic anhydride is an effective method for producing dibromomaleic anhydride. The reaction is typically carried out at elevated temperatures in a sealed vessel due to the volatility of bromine.

Reaction Scheme:

Figure 2: Hydrolysis to this compound.

Experimental Protocol:

-

Reaction Setup: Dissolve dibromomaleic anhydride in a suitable solvent, such as a mixture of water and a co-solvent like acetone or THF to aid solubility.

-

Reaction Conditions: Stir the solution at room temperature. The hydrolysis is generally spontaneous and exothermic. Gentle heating can be applied to ensure complete reaction.

-

Work-up and Purification: a. Remove the organic co-solvent under reduced pressure. b. Cool the aqueous solution to induce crystallization of the this compound. c. Collect the crystals by filtration, wash with cold water, and dry under vacuum. d. Further purification can be achieved by recrystallization. A common solvent system for recrystallization is a mixture of ether and chloroform.

Protocol II: Direct Bromination of Maleic Acid

A more direct approach involves the electrophilic addition of bromine across the double bond of maleic acid. However, this reaction can lead to the formation of the saturated 2,3-dibromosuccinic acid. The formation of this compound via this route is less commonly reported in detailed protocols, suggesting that it may be a less efficient or more challenging transformation. The reaction likely proceeds through an initial addition followed by elimination of HBr.

Mechanistic Considerations: Stereochemistry of Bromine Addition

The addition of bromine to an alkene typically proceeds via a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs from the anti-face, leading to an overall anti-addition.

-

Addition to Maleic Acid (cis-isomer): The anti-addition of bromine to the cis-alkene results in the formation of a racemic mixture of (2R,3S)- and (2S,3R)-2,3-dibromosuccinic acid. [1]* Addition to Fumaric Acid (trans-isomer): The anti-addition of bromine to the trans-alkene leads to the formation of the achiral meso-2,3-dibromosuccinic acid. [2]

Sources

An In-depth Technical Guide to Dibromomaleic Acid: Structure, Stereochemistry, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromomaleic acid, systematically known as (2Z)-2,3-dibromobut-2-enedioic acid, is a halogenated organic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique chemical architecture, characterized by a carbon-carbon double bond flanked by two carboxylic acid groups and two bromine atoms in a cis configuration, imparts a distinct reactivity profile that makes it a valuable precursor and building block for more complex molecules. This guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and key applications of this compound, with a particular focus on its emerging role in drug development and bioconjugation.

Chemical Structure and Stereochemistry

This compound possesses the molecular formula C₄H₂Br₂O₄ and a molecular weight of 273.86 g/mol .[1][2] The core of the molecule is a butenedioic acid backbone, with bromine atoms substituting the two hydrogen atoms on the double bond.

The stereochemistry of this compound is defined by the Z (or cis) configuration of the substituents around the carbon-carbon double bond. This means that the two carboxylic acid groups are on the same side of the double bond, as are the two bromine atoms. This geometric constraint significantly influences the molecule's physical and chemical properties, including its reactivity and potential for intramolecular interactions. Its isomeric counterpart, dibromofumaric acid, features a trans arrangement of these functional groups.

Physicochemical Properties

This compound is an off-white to gray solid at room temperature.[2] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₂Br₂O₄ | [1][2] |

| Molecular Weight | 273.86 g/mol | [1][2] |

| Appearance | Off-white to gray solid | [2] |

| Melting Point | ~125 °C (decomposes) | |

| Solubility | Slightly soluble in water; soluble in acetic acid; insoluble in benzene and chloroform. | [2] |

| pKa (predicted) | 0.01 ± 0.44 | [2] |

Synthesis of this compound

One logical approach involves the dehydrobromination of a tetrabrominated succinic acid derivative. A more direct, albeit less detailed, method involves the treatment of dibromomaleic anhydride with an amine, followed by hydrolysis.[2] A common precursor, α,β-dibromosuccinic acid, can be synthesized from the bromination of fumaric acid.

Experimental Protocol: Synthesis of α,β-Dibromosuccinic Acid from Fumaric Acid

This protocol describes the synthesis of a key precursor to this compound and is adapted from Organic Syntheses.[3]

Causality Behind Experimental Choices:

-

Heating to Boiling: The reaction is carried out at an elevated temperature to increase the rate of the electrophilic addition of bromine to the double bond of fumaric acid.

-

Vigorous Stirring: Fumaric acid has limited solubility in water, and vigorous stirring is essential to maintain a good suspension and ensure efficient contact between the reactants.[3]

-

Excess Bromine: A slight excess of bromine is used to ensure the complete conversion of fumaric acid to the dibrominated product.[3]

-

Cooling and Washing: The product is less soluble in cold water, so cooling the reaction mixture maximizes the yield of the crystallized product. Washing with cold water removes unreacted bromine and other water-soluble impurities.[3]

Materials:

-

Fumaric acid

-

Bromine

-

Water

-

Ice

Equipment:

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Magnetic stirrer with a stir bar

-

Heating mantle

-

Büchner funnel and filter flask

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar, a suspension of fumaric acid in water is heated to boiling with vigorous stirring.[3]

-

Bromine is added dropwise to the boiling suspension. The rate of addition should be controlled to maintain a gentle reflux.[3]

-

After the addition of bromine is complete, a slight excess of bromine should be present, indicated by a persistent red-brown color.[3]

-

The reaction mixture is then cooled in an ice bath to induce crystallization of the product.[3]

-

The solid product is collected by vacuum filtration using a Büchner funnel and washed with cold water to remove impurities.[3]

-

The resulting α,β-dibromosuccinic acid can be dried and used in subsequent steps for the synthesis of this compound, typically involving elimination reactions.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound. While experimental spectra are not widely published, predicted data and analysis of related compounds provide valuable insights.

-

¹H NMR Spectroscopy: Due to the absence of protons on the carbon-carbon double bond, the ¹H NMR spectrum of pure this compound is expected to show only a singlet for the two equivalent carboxylic acid protons. The chemical shift of this peak would be highly dependent on the solvent and concentration but is anticipated to be in the downfield region (typically >10 ppm) characteristic of carboxylic acid protons.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is predicted to show two signals: one for the two equivalent olefinic carbons bonded to bromine and another for the two equivalent carbonyl carbons of the carboxylic acid groups.[2] The electron-withdrawing effect of the bromine atoms would shift the olefinic carbon signals downfield compared to maleic acid.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretching of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretching of the carbonyl group (a strong band around 1700 cm⁻¹), and the C=C double bond stretching (around 1600 cm⁻¹).

-

Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at m/z corresponding to the different combinations of the ⁷⁹Br and ⁸¹Br isotopes.

Applications in Drug Development and Bioconjugation

The unique reactivity of this compound and its derivatives, particularly dibromomaleimides, has made them valuable tools in drug development, especially in the field of bioconjugation.

Crosslinking and Bioconjugation

This compound and its anhydride are precursors to dibromomaleimides, which are highly reactive Michael acceptors. These compounds can react with thiol groups of cysteine residues in proteins to form stable covalent bonds. This reactivity is exploited in several ways:

-

Antibody-Drug Conjugates (ADCs): Dibromomaleimides serve as efficient linkers for attaching cytotoxic drugs to antibodies. This approach allows for the targeted delivery of the drug to cancer cells, minimizing off-target toxicity. The dibromomaleimide moiety can bridge disulfide bonds in the antibody, providing a site-specific and stable conjugation point.

-

Polymer-Based Drug Delivery: Dibromomaleic anhydride can be used as a monomer in polymerization reactions to create functional polymers.[4] These polymers can be designed to be biodegradable and can be further functionalized through the reactive bromine sites for the attachment of drugs or targeting ligands, creating sophisticated drug delivery systems.[4][5]

-

Reversible Bioconjugation: The adducts formed between dibromomaleimides and thiols can be cleaved under specific conditions, allowing for the controlled release of the conjugated molecule. This "traceless" release is a desirable feature in the design of prodrugs and other stimuli-responsive therapeutic systems.

Safety, Handling, and Disposal

This compound is classified as an irritant and requires careful handling to avoid contact with skin and eyes.[1]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection when handling the compound.[1]

-

Ventilation: Use only in a well-ventilated area to avoid inhalation of dust.[1]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[1]

-

Incompatibilities: Avoid contact with bases and reducing agents.[1]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

Conclusion

This compound is a versatile chemical entity with a rich stereochemistry and a range of synthetic applications. Its unique reactivity, particularly in the context of its maleimide derivatives, has positioned it as a key player in the development of advanced drug delivery systems and bioconjugates. As the demand for targeted therapeutics and sophisticated biomaterials continues to grow, the importance of understanding and harnessing the chemical properties of this compound is set to increase, offering exciting opportunities for innovation in drug development and beyond.

References

-

Organic Syntheses. α,β-Dibromosuccinic Acid. Available from: [Link]

-

Royal Society of Chemistry. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis. Org. Biomol. Chem., 2017,15, 2984-2990. Available from: [Link]

-

PubMed Central (PMC). Reducible, dibromomaleimide-linked polymers for gene delivery. Biomacromolecules, 2014, 15(9), 3481–3488. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Advancing Polymer Science with Dibromomaleic Anhydride. Available from: [Link]

Sources

Navigating the Solvent Landscape: A Technical Guide to the Solubility of Dibromomaleic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromomaleic acid, a halogenated unsaturated dicarboxylic acid, presents a unique set of physicochemical properties that are of significant interest in organic synthesis, materials science, and pharmaceutical development. Its reactivity and structural features make it a versatile building block, but its utility is fundamentally governed by its interaction with various solvent systems. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. In the absence of extensive quantitative solubility data in the public domain, this guide focuses on a detailed analysis of its qualitative solubility, the underlying molecular principles governing its behavior, and a practical framework for its experimental determination. By synthesizing known information with established chemical theories, this document serves as a critical resource for researchers seeking to effectively utilize this compound in their work.

Introduction: The Significance of this compound and Its Solubility

This compound ((2Z)-2,3-dibromo-2-butenedioic acid) is a white to off-white crystalline solid with the molecular formula C₄H₂Br₂O₄.[1][2] Its structure, featuring a carbon-carbon double bond flanked by two carboxylic acid groups and two bromine atoms, imparts a high degree of reactivity and specific stereochemistry.[1] These features make it a valuable precursor in the synthesis of a variety of chemical entities, including pharmaceuticals and functional materials.[3]

The solubility of this compound is a critical parameter that dictates its application in numerous chemical processes. From reaction kinetics in homogeneous systems to purification via recrystallization and formulation development in the pharmaceutical industry, a thorough understanding of its solubility profile is paramount. This guide will delve into the known solubility characteristics of this compound, explore the theoretical underpinnings of its solvent interactions, and provide a detailed protocol for its empirical solubility determination.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₂Br₂O₄ | [3] |

| Molecular Weight | 273.86 g/mol | [4] |

| Appearance | Off-white to gray solid; white to slightly yellow powder | [2] |

| Melting Point | ~125 °C (decomposes) | |

| pKa (predicted) | 0.01 ± 0.44 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Topological Polar Surface Area | 74.6 Ų | [2] |

Qualitative Solubility Profile of this compound

Based on available information, the solubility of this compound can be summarized as follows:

-

Slightly Soluble in:

-

Water (H₂O)[2]

-

-

Soluble in:

-

Insoluble in:

It is also noted that this compound can be recrystallized from a mixture of diethyl ether and chloroform, suggesting that while it is insoluble in pure chloroform, the mixture provides a suitable medium for dissolution at elevated temperatures and subsequent precipitation upon cooling.[2]

For context, the solubility of its saturated analog, dibromosuccinic acid , offers further insight. The l-form is described as very soluble in cold water and soluble in ethyl acetate, acetone, methanol, and ethanol, while being sparingly soluble in chloroform, petroleum ether, and carbon tetrachloride. The meso-form is soluble in alcohol and ether and sparingly soluble in chloroform.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process is thermodynamically favored when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces.

Caption: Key molecular factors influencing the solubility of this compound.

Key Factors Influencing the Solubility of this compound:

-

Polarity: this compound is a highly polar molecule due to the presence of two carboxylic acid groups and two electronegative bromine atoms. The carboxylic acid groups, in particular, contribute significantly to its polarity through their ability to engage in hydrogen bonding. This high polarity explains its slight solubility in water and its solubility in polar organic solvents like acetic acid. Conversely, its insolubility in nonpolar solvents like benzene is expected.

-

Hydrogen Bonding: The two carboxylic acid groups can act as both hydrogen bond donors (from the hydroxyl protons) and hydrogen bond acceptors (at the carbonyl oxygens). Solvents that can participate in hydrogen bonding (protic solvents like alcohols and aprotic polar solvents with hydrogen bond accepting capabilities like ethers and ketones) are more likely to be effective solvents for this compound. The solubility in acetic acid is a prime example, as acetic acid can readily form hydrogen bonds with this compound.

-

Crystal Lattice Energy: As a crystalline solid, the energy of the crystal lattice of this compound must be overcome for dissolution to occur. Strong intermolecular interactions within the crystal, such as hydrogen bonding and dipole-dipole interactions, will lead to a higher lattice energy and generally lower solubility.

-

Influence of Bromine Atoms: The large, polarizable bromine atoms contribute to the overall polarity and van der Waals interactions. While they increase the molecular weight, which can sometimes decrease solubility, their electronegativity enhances the molecule's polar character.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of quantitative data, researchers will likely need to determine the solubility of this compound in their specific solvent systems of interest. The following is a detailed, self-validating protocol based on the widely accepted shake-flask method.

Caption: Workflow for the experimental determination of solubility.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer

-

Vials for sample analysis

Protocol: Shake-Flask Method

-

Solvent Preparation: If using a mixed solvent system, prepare it accurately by volume or weight. For single solvents, ensure they are of high purity.

-

Temperature Equilibration: Place a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask) and allow it to equilibrate to the desired experimental temperature in a thermostatically controlled environment.

-

Addition of Solute: Add an excess amount of this compound to the temperature-equilibrated solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

-

Equilibration: Seal the container and agitate the mixture at a constant temperature for a predetermined period. A common starting point is 24 to 48 hours to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, either centrifuge the sample at a high speed or filter the supernatant through a syringe filter compatible with the organic solvent. This step must be performed at the experimental temperature to prevent precipitation or further dissolution.

-

Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Immediately dilute the aliquot with a known volume of a suitable solvent (often the same solvent used for the experiment or the mobile phase for HPLC) to prevent precipitation upon cooling and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

HPLC: Develop a method that provides good separation and a sharp peak for this compound. Create a calibration curve using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: Determine the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent. Prepare a series of standard solutions of known concentrations and measure their absorbance to construct a calibration curve according to the Beer-Lambert law.

-

-

Calculation: Using the concentration of the diluted sample determined from the calibration curve, calculate the concentration of the original saturated solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Self-Validation and Trustworthiness

-

Confirmation of Equilibrium: Take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the measured concentration has reached a plateau, confirming that equilibrium has been established.

-

Mass Balance: After sampling, the remaining undissolved solid can be collected, dried, and weighed to perform a mass balance calculation, further validating the results.

-

Multiple Replicates: Perform the experiment in at least triplicate to ensure the reproducibility of the results and to calculate the standard deviation.

Conclusion and Future Directions

While a comprehensive quantitative understanding of the solubility of this compound in a wide array of organic solvents remains an area for future investigation, this guide provides a robust framework based on existing qualitative data and fundamental chemical principles. The high polarity and hydrogen bonding capacity of this compound are the primary determinants of its solubility profile, favoring polar, hydrogen-bonding solvents. For researchers and drug development professionals, the provided experimental protocol offers a reliable method for determining the precise solubility in their specific systems of interest, enabling the optimization of reaction conditions, purification processes, and formulation strategies. The generation of a comprehensive, publicly available quantitative solubility database for this important chemical intermediate would be a valuable contribution to the scientific community.

References

-

PubChem. (n.d.). 2,3-Dibromosuccinic acid. Retrieved from [Link]

-

Reaxys. (n.d.). Reaxys Database. Elsevier. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Maleic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Maleic acid. Retrieved from [Link]

-

IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

-

Elsevier. (n.d.). Reaxys Medicinal Chemistry Flat File (RMCFF). Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). 2-Bromomaleic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2240. [Link]

-

ResearchGate. (n.d.). Solubility of sorbic acid in organic mono-solvents: calculation of Abraham model solute descriptors from measured solubility data. Retrieved from [Link]

-

Extramarks. (n.d.). Maleic Acid Formula: Properties, Chemical Structure and Uses. Retrieved from [Link]

- Google Patents. (n.d.). US3465037A - Production of meso 2,3-dibromosuccinic acid.

-

Vedantu. (n.d.). Maleic Acid: Properties, Structure, Uses & Reactions Explained. Retrieved from [Link]

-

Science History Institute. (n.d.). The history of bromine from discovery to commodity. Retrieved from [Link]

-

PubChem. (n.d.). Acetic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dibromosuccinic acid, meso-. Retrieved from [Link]

Sources

understanding the reactivity of the carbon-carbon double bond in dibromomaleic acid

An In-depth Technical Guide to the Reactivity of the Carbon-Carbon Double Bond in Dibromomaleic Acid

Abstract

This compound, a halogenated derivative of maleic acid, possesses a carbon-carbon double bond with unique and versatile reactivity. The presence of two bromine atoms and two carboxylic acid groups significantly influences the electronic nature of the alkene functionality, rendering it highly electron-deficient. This electronic characteristic governs its reaction pathways, making it a valuable tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive exploration of the reactivity of the carbon-carbon double bond in this compound, delving into its behavior in nucleophilic additions, cycloadditions, and radical polymerization, with a particular focus on its applications in bioconjugation and the synthesis of complex molecular architectures.

Introduction: The Unique Electronic Nature of the this compound Double Bond

The reactivity of an alkene is intrinsically linked to the electron density of its carbon-carbon double bond. In this compound, this double bond is flanked by two strongly electron-withdrawing bromine atoms and two carboxylic acid groups. This substitution pattern profoundly alters its reactivity profile compared to simple, electron-rich alkenes.

Inductive and Mesomeric Effects

The two bromine atoms exert a strong -I (negative inductive) effect, pulling electron density away from the double bond through the sigma framework. Similarly, the carboxylic acid groups are also electron-withdrawing. This cumulative electron withdrawal results in a significant polarization of the C=C bond, making the carbon atoms electrophilic in character.

Spectroscopic Signatures

The electron-deficient nature of the double bond in this compound is reflected in its spectroscopic data. Due to the lack of protons on the double bond, the 1H NMR spectrum is simple. The 13C NMR chemical shifts of the olefinic carbons are deshielded compared to those in maleic acid, a direct consequence of the electron-withdrawing substituents.

| Spectroscopic Data | This compound (Predicted/Typical) | Maleic Acid (Experimental) |

| ¹³C NMR (Olefinic C) | ~120-130 ppm | ~130 ppm[1] |

| IR (C=C stretch) | ~1630-1650 cm⁻¹ | ~1630 cm⁻¹ |

| IR (C=O stretch) | ~1700-1725 cm⁻¹ | ~1700 cm⁻¹[2] |

Nucleophilic Addition Reactions: A Predominant Reaction Pathway

The pronounced electrophilicity of the carbon-carbon double bond in this compound makes it highly susceptible to attack by nucleophiles, a reaction pathway that is generally unfavorable for electron-rich alkenes.

Michael Addition with Soft Nucleophiles

Soft nucleophiles, particularly thiols and amines, readily undergo a conjugate or Michael-type addition to the double bond of this compound and its derivatives.[3] This reactivity is the cornerstone of its application in bioconjugation.

Application in Bioconjugation

Dibromomaleimides, readily synthesized from this compound or its anhydride, are powerful reagents for the site-specific modification of proteins.[4][5] They react selectively with the thiol group of cysteine residues, which are often the most nucleophilic amino acids in a protein.[5] This reaction is pivotal in the construction of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody for targeted delivery to cancer cells. The reaction proceeds rapidly under physiological conditions and demonstrates high selectivity for thiols over other nucleophilic residues like amines (e.g., lysine).[4]

Experimental Protocol: Reaction of Dibromomaleic Anhydride with an Amine

This protocol describes the synthesis of an N-substituted dibromomaleimide, a key precursor for bioconjugation reagents. The procedure is adapted from a method for preparing N-cyclohexyl dibromomaleimide.[6]

Materials:

-

Dibromomaleic anhydride (12.8 g)

-

Cyclohexylamine (4.95 g)

-

Glacial acetic acid (100 mL)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a 250 mL round-bottom flask, dissolve 12.8 g of dibromomaleic anhydride in 50 mL of glacial acetic acid.

-

In a separate beaker, dissolve 4.95 g of cyclohexylamine in 50 mL of glacial acetic acid.

-

Heat the dibromomaleic anhydride solution to 100 °C with stirring.

-

Slowly add the cyclohexylamine solution to the heated reaction mixture.

-

Continue heating at 100 °C for one hour after the addition is complete.

-

Allow the reaction mixture to cool to room temperature.

-

Collect the resulting crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol and dry under vacuum.

Cycloaddition Reactions: A Gateway to Complex Cyclic Systems

The electron-deficient nature of the double bond in this compound and its derivatives makes them excellent dienophiles in Diels-Alder reactions.[7] This [4+2] cycloaddition reaction is a powerful tool for the construction of six-membered rings with high stereocontrol.

This compound as a Potent Dienophile

In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. This compound and its anhydride are highly effective dienophiles due to the electron-withdrawing substituents that lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.

Experimental Protocol: Diels-Alder Reaction of Maleic Anhydride with Anthracene

This protocol for the reaction of maleic anhydride with anthracene serves as a representative example of the conditions under which dibromomaleic anhydride would react as a dienophile.[8][9]

Materials:

-

Anthracene (0.80 g)

-

Maleic anhydride (0.40 g)

-

Xylene (10 mL)

-

25 mL round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Boiling chips

Procedure:

-

To a 25 mL round-bottom flask, add 0.80 g of anthracene, 0.40 g of maleic anhydride, and a few boiling chips.[9]

-

Add 10 mL of xylene to the flask.[9]

-

Assemble a reflux apparatus and heat the mixture to reflux with stirring for 30 minutes.[8]

-

After the reflux period, remove the heat source and allow the flask to cool to room temperature.

-

Cool the reaction mixture in an ice bath for 5-10 minutes to induce crystallization.[8]

-

Collect the crystalline product by vacuum filtration.

-

Wash the product with a small amount of cold xylene and allow it to air dry.

Electrophilic Addition Reactions: A Diminished Reactivity

In contrast to its high reactivity towards nucleophiles, the carbon-carbon double bond of this compound is significantly deactivated towards electrophilic attack.

Deactivation by Electron-Withdrawing Groups

The π electrons of the double bond in this compound are less available to attack an incoming electrophile due to the strong electron-withdrawing nature of the substituents. This makes classical electrophilic addition reactions, such as halogenation or hydrohalogenation, much more difficult compared to simple alkenes. While the bromination of fumaric acid proceeds via an electrophilic addition mechanism, the presence of the two bromine atoms already on the this compound backbone makes further electrophilic attack energetically unfavorable.[10]

Radical Polymerization

The carbon-carbon double bond of this compound can participate in radical polymerization, offering a route to functional polymers.

Initiation and Propagation

Radical polymerization is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), to generate free radicals.[10][11] These radicals then add to the double bond of the monomer, initiating a chain reaction.

Initiation Conditions:

-

Thermal Initiators: AIBN or BPO are commonly used. The choice of initiator depends on the desired reaction temperature, as their decomposition rates are temperature-dependent.[12]

-

Solvent: A solvent that can dissolve both the monomer and the resulting polymer is chosen.

-

Temperature: The temperature is selected based on the half-life of the initiator to ensure a steady supply of radicals.

Applications in Drug Development and Materials Science

The unique reactivity of this compound and its derivatives has led to their use in several advanced applications.

Synthesis of Heterocyclic Scaffolds

This compound is a versatile starting material for the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceuticals. The electrophilic double bond and the two bromine atoms can be sequentially or simultaneously displaced by dinucleophiles to construct five- and six-membered rings containing nitrogen, sulfur, or oxygen.

Advanced Bioconjugation Strategies

The reaction of dibromomaleimides with thiols is a cornerstone of modern bioconjugation chemistry.[4] This strategy allows for the precise and stable attachment of therapeutic agents, imaging agents, or other functional molecules to proteins and antibodies, with significant implications for the development of targeted therapies.[4]

Conclusion

The carbon-carbon double bond in this compound exhibits a reactivity profile dominated by its electron-deficient nature. This characteristic makes it an excellent substrate for nucleophilic addition and a highly reactive dienophile in Diels-Alder reactions, while its reactivity towards electrophiles is significantly diminished. This unique combination of properties has established this compound and its derivatives as valuable building blocks in organic synthesis, materials science, and particularly in the field of bioconjugation for the development of advanced therapeutics. A thorough understanding of its reactivity allows researchers to harness its potential for the creation of novel and complex molecular architectures.

References

Sources

- 1. bipm.org [bipm.org]

- 2. Radical polymerization - Wikipedia [en.wikipedia.org]

- 3. Maleic acid(110-16-7) 1H NMR spectrum [chemicalbook.com]

- 4. Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US2962504A - Production of maleic anhydride - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. academics.su.edu.krd [academics.su.edu.krd]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Reaction Chemistry of Dibromomaleic Acid: Navigating the Landscape of a Highly Deactivated Alkene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromomaleic acid, a tetrasubstituted alkene bearing four strongly electron-withdrawing groups, presents a unique case study in alkene reactivity. Standard electrophilic addition reactions, a cornerstone of alkene chemistry, are significantly hindered in this molecule. This technical guide provides a comprehensive analysis of the electronic properties of this compound that lead to this deactivation. It further explores the alternative reaction pathways that become prominent, including nucleophilic additions and cycloaddition reactions of its anhydride derivative. By understanding the fundamental principles governing its reactivity, researchers can effectively harness the synthetic potential of this versatile, yet challenging, substrate.

Introduction: The Unique Electronic Profile of this compound

This compound, with the chemical structure (Z)-2,3-dibromobut-2-enedioic acid, is a fascinating molecule from the perspective of organic reactivity. Its carbon-carbon double bond is adorned with two bromine atoms and two carboxylic acid functionalities. These substituents are potent electron-withdrawing groups, a fact that profoundly influences the electron density of the π-system.

The high electron density of the π-bond is the defining characteristic that makes typical alkenes nucleophilic and susceptible to attack by electrophiles.[1][2][3] However, in the case of this compound, the inductive and resonance effects of the bromine and carboxyl groups pull electron density away from the double bond. This creates a π-system that is significantly electron-deficient, a key determinant of its chemical behavior.

The Challenge of Electrophilic Addition to a Deactivated Core

Electrophilic addition reactions are initiated by the attack of an electrophile on the electron-rich π-bond of an alkene, typically proceeding through a carbocation intermediate.[1][2] The stability of this carbocation is a crucial factor in determining the reaction rate and regioselectivity, often following Markovnikov's rule in asymmetric alkenes.[2][4]

However, the electron-poor nature of the double bond in this compound presents a significant energetic barrier to conventional electrophilic addition. The π-electrons are less available to act as a nucleophile, making the initial attack by an electrophile a much slower and less favorable process. Furthermore, any potential carbocation intermediate would be severely destabilized by the adjacent electron-withdrawing groups.[4]

This deactivation is a critical concept for any researcher working with this molecule. Standard electrophilic addition conditions that are effective for simple alkenes are often futile with this compound. Forcing conditions, such as the use of strong Lewis acid catalysts to enhance the electrophilicity of the attacking reagent, may be required to induce a reaction.[5][6]

Comparative Reactivity: Insights from Maleic and Fumaric Acid

To appreciate the impact of the bromine substituents, it is instructive to consider the reactivity of maleic acid and fumaric acid. While still electron-deficient compared to simple alkenes, the bromination of these dicarboxylic acids does proceed. The reaction is a classic example of an anti-addition, proceeding through a cyclic bromonium ion intermediate.[7][8][9][10] The stereochemistry of the starting material dictates the stereochemistry of the product.[9]

The presence of two additional, strongly electron-withdrawing bromine atoms in this compound exponentially increases the deactivation of the double bond, making direct electrophilic addition far more challenging than for its non-brominated analogues.

Alternative Reaction Pathways: Where Reactivity Lies

The diminished electrophilic reactivity of the double bond in this compound opens the door to other, more favorable reaction pathways. Understanding these alternatives is key to unlocking the synthetic utility of this molecule.

Nucleophilic Addition: A Paradigm Shift in Reactivity

The electron-deficient nature of the carbon-carbon double bond makes it susceptible to attack by nucleophiles. This is a reversal of the typical reactivity pattern of alkenes. Strong nucleophiles can add to the double bond in a Michael-type addition. The general mechanism involves the attack of the nucleophile on one of the olefinic carbons, with the negative charge of the resulting carbanion being stabilized by the electron-withdrawing groups. Subsequent protonation yields the addition product.

General Mechanism of Nucleophilic Addition to this compound

Caption: Nucleophilic addition to the electron-deficient double bond of this compound.

Cycloaddition Reactions: The Role of Dibromomaleic Anhydride

Dibromomaleic anhydride, readily synthesized from the acid, is a potent dienophile and dipolarophile in cycloaddition reactions.[11] The electron-withdrawing nature of the substituents enhances its reactivity in these pericyclic reactions.

As an electron-poor dienophile, dibromomaleic anhydride can react with electron-rich dienes in [4+2] cycloaddition reactions to form six-membered rings.[12] This provides a powerful tool for the construction of complex cyclic systems.

Diels-Alder Reaction of Dibromomaleic Anhydride

Caption: [4+2] Cycloaddition of dibromomaleic anhydride with a diene.

Dibromomaleic anhydride can also participate in [2+2] photocycloaddition reactions with alkenes upon irradiation with UV light.[13] These reactions lead to the formation of functionalized cyclobutane rings, which are valuable building blocks in organic synthesis.

Experimental Protocol: [2+2] Photocycloaddition of Dichloromaleic Anhydride with Cyclopentadiene (as an illustrative example) [14]

-

Reactant Preparation: A solution of dichloromaleic anhydride and a slight excess of cyclopentadiene is prepared in a suitable solvent (e.g., acetone) in a quartz reaction vessel.

-

Photolysis: The reaction mixture is irradiated with a high-pressure mercury lamp while being cooled to maintain a constant temperature. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization to yield the desired cycloadduct.

-

Characterization: The structure and stereochemistry of the product are confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, and in some cases, X-ray crystallography.

Summary of Reactivity

The following table summarizes the expected reactivity of this compound and its anhydride derivative.

| Reaction Type | Substrate | Reactivity | Key Considerations |

| Electrophilic Addition | This compound | Very Low | The double bond is severely deactivated by four electron-withdrawing groups. Reaction is unlikely under standard conditions. |

| Nucleophilic Addition | This compound | Moderate to High | The electron-deficient double bond is susceptible to attack by strong nucleophiles. |

| [4+2] Cycloaddition | Dibromomaleic Anhydride | High | Acts as a potent dienophile with electron-rich dienes. |

| [2+2] Photocycloaddition | Dibromomaleic Anhydride | Moderate | Requires photochemical activation to form cyclobutane derivatives. |

Conclusion

This compound is a prime example of how substituents can dramatically alter the intrinsic reactivity of a functional group. The profound deactivation of its carbon-carbon double bond towards electrophilic attack necessitates a departure from traditional alkene chemistry. For researchers and drug development professionals, a thorough understanding of its electronic properties is paramount. By recognizing the diminished role of electrophilic additions and embracing the potential of nucleophilic additions and cycloaddition reactions, the synthetic utility of this highly functionalized building block can be fully realized. This guide serves as a foundational resource for navigating the unique and challenging, yet rewarding, chemical landscape of this compound.

References

-

Chemistry LibreTexts. (2022, July 20). 14.2: Electrophilic Addition to Alkenes. [Link]

-

Chemistry LibreTexts. (2024, April 3). 7.8: Electrophilic Addition Reactions of Alkenes. [Link]

-

Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

-

ChemistryStudent. (n.d.). Alkenes - Electrophilic Addition (A-Level). [Link]

-

Hara, S., & Yoshimitsu, T. (2012). Lewis Acid Catalyzed Benzylic Bromination. Molecules, 17(12), 14594–14603. [Link]

-

Chemistry LibreTexts. (2023, September 21). 4.6: Nucleophilic Addition Reactions. [Link]

-

ResearchGate. (n.d.). Dibromination of fumaric acid (1) and maleic acid (3), as reported by Kekulé. [Link]

-

Royal Society of Chemistry. (n.d.). Stereoselective intermolecular [2 + 2]-photocycloaddition reactions of maleic anhydride: stereocontrolled and regiocontrolled access to 1,2,3-trifunctionalized cyclobutanes. [Link]

-

Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. [Link]

-

Chemistry LibreTexts. (2022, September 12). 1.27: Electrophilic Additions. [Link]

-

Filo. (2025, March 1). With the help of reaction show bromine addition to maleic acid. [Link]

-

Pearson+. (2024, June 18). Bromination of a highly electron-rich alkene such as 2-methoxybut.... [Link]

-

Chad's Prep. (2018, September 20). 19.3 Introduction to Nucleophilic Addition Reactions. [Link]

-

Chemistry Steps. (n.d.). Electrophilic Addition Reactions of Alkenes. [Link]

-

Chemistry university. (2021, February 15). Electrophilic Addition Mechanism. [Link]

-

ResearchGate. (2025, February 25). Zwitterionic Dual Halogen Bond-Catalyzed Electrophilic Bromination of Electron-Deficient Arenes under Mild Conditions. [Link]

-

Docta Complutense. (n.d.). Organic & Biomolecular Chemistry. [Link]

-

OpenOChem Learn. (n.d.). Nucleophilic addition - Aldehydes and Ketones. [Link]

-

NileRed. (2021, January 2). Stereochemistry of bromine addition. [Link]

-

The Organic Chemistry Tutor. (2024, April 26). Introduction to the Electrophilic Addition to Alkenes. [Link]

-

PNAS. (2021, September 20). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. [Link]

-

Pearson+. (2024, June 18). 2,3−dibromobutane reacts with potassium hydroxide, some of the products are (2S,3R). [Link]

-

Chemistry LibreTexts. (2021, July 31). 13.3: Cycloaddition Reactions. [Link]

-

Chemistry LibreTexts. (2024, September 30). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

-

LON-CAPA OCHem. (n.d.). Electrophilic Aromatic Substitution Reactions. [Link]

-

The Organic Chemistry Tutor. (2020, April 21). Electrophilic Addition Reaction in Alkenes. [Link]

-

Wikipedia. (n.d.). Nucleophilic addition. [Link]

-

PubMed. (2008). Electrophilic bromination of alkenes: environmental, health and safety aspects of new alternative methods. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). [2 + 2] Photocycloadditions of dichloromaleimide and dichloromaleic anhydride to cyclic olefins. [Link]

-

Filo. (2025, October 28). Answer the following questions: (i) (A) meso-2,3-dibromobutane in presenc... [Link]

-

Quora. (2023, July 1). Why does the bromination of benzene take place in Lewis acid while that of hydroxybenzene does not?. [Link]

-

Chemistry LibreTexts. (2023, January 22). AR3. Formation of Electrophiles. [Link]

-

The Chemistorian. (2022, October 16). An Animated Explanation of Nucleophilic Addition-Elimination. [Link]

-

Chem Help ASAP. (2021, February 19). intramolecular Diels-Alder cycloaddition on a furan ring. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. With the help of reaction show bromine addition to maleic acid | Filo [askfilo.com]

- 10. Bromination of a highly electron-rich alkene such as 2-methoxybut... | Study Prep in Pearson+ [pearson.com]

- 11. Stereoselective intermolecular [2 + 2]-photocycloaddition reactions of maleic anhydride: stereocontrolled and regiocontrolled access to 1,2,3-trifunctionalized cyclobutanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. docta.ucm.es [docta.ucm.es]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. [2 + 2] Photocycloadditions of dichloromaleimide and dichloromaleic anhydride to cyclic olefins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Safe Handling of Dibromomaleic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations and handling protocols for dibromomaleic acid, a reactive reagent utilized in various synthetic applications within research and drug development. The information presented herein is synthesized from authoritative safety data sheets, established laboratory safety guidelines, and an understanding of the compound's chemical properties to ensure the well-being of laboratory personnel and the integrity of experimental work.

Understanding the Intrinsic Hazards of this compound

This compound (CAS No. 608-37-7) is a halogenated dicarboxylic acid that, while valuable in synthesis, presents several health and safety risks that necessitate careful handling. Its hazard profile stems from its acidic nature, the presence of bromine atoms, and its classification as a skin and eye irritant.

Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazard categories:

-

Skin Corrosion/Irritation (Category 2) : Causes skin irritation upon contact.[1]

-

Serious Eye Damage/Eye Irritation (Category 2) : Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.[1]

The corrosive nature of this compound is a primary concern. As a solid, its dust can react with moisture on the skin or in the respiratory tract, leading to irritation.[2] The acidic functional groups are the primary drivers of its corrosive effects on living tissue.

Physicochemical Properties and Their Safety Implications

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling.

| Property | Value | Safety Implication |

| Molecular Formula | C₄H₂Br₂O₄[3] | The presence of bromine indicates that it is a halogenated organic compound, which has specific disposal requirements. |

| Molecular Weight | 273.86 g/mol [3] | Relevant for accurate weighing and solution preparation. |

| Appearance | Off-white to gray or slightly yellow solid/powder[3] | As a powder, it can become airborne, posing an inhalation hazard. |

| Melting Point | ~125 °C (decomposes)[4] | Decomposition upon heating suggests that thermal runaway reactions should be avoided. |

| pKa (predicted) | ~0.01 ± 0.44[3] | The low predicted pKa indicates it is a strong acid, which is consistent with its corrosive properties. |

| Solubility | Slightly soluble in water; soluble in acetic acid; insoluble in benzene and chloroform. Can be recrystallized from ether or ether/chloroform.[3] | Insoluble in non-polar organic solvents, which has implications for reaction and cleaning procedures. |

The Hierarchy of Controls: A Systematic Approach to Safety

To mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls should be implemented. This prioritizes the most effective control measures.

Hierarchy of controls for handling this compound.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering and administrative controls are primary, the correct use of PPE is mandatory when handling this compound.

-

Eye and Face Protection : Chemical safety goggles are required at all times.[5] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6]

-

Skin Protection :

-

Gloves : Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[6] Always inspect gloves for tears or holes before use.

-

Lab Coat : A lab coat, preferably one that is chemical-resistant, must be worn to protect the skin and clothing.

-

-

Respiratory Protection : If there is a risk of inhaling dust, especially when handling larger quantities or in poorly ventilated areas, a NIOSH-approved respirator is necessary.[7]

-

Footwear : Closed-toe shoes are mandatory in the laboratory to protect against spills and falling objects.[8]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to prevent exposure and maintain the stability of this compound.

Handling

-

Ventilation : All work with this compound, especially when handling the solid or preparing solutions, should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust and vapors.

-

Dispensing : Use a spatula to handle the solid. Avoid creating dust. When preparing solutions, slowly add the this compound to the solvent to prevent splashing.

-

Personal Hygiene : Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.

Storage

-

Container : Keep the container tightly closed in a dry, cool, and well-ventilated area.[3]

-

Incompatibilities : Store this compound away from incompatible materials such as strong bases and reducing agents.

-

Segregation : Store in a designated area for corrosive solids, away from other chemical classes.

Emergency Procedures: A Self-Validating System

Prompt and correct response to an emergency is critical to minimizing harm. All personnel working with this compound must be familiar with these procedures.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response

Logical workflow for responding to a this compound spill.

For a small spill of solid this compound, carefully sweep it up to avoid creating dust and place it in a designated waste container.[9] For a solution, absorb the spill with an inert material like vermiculite or sand.[9] Neutralize the area with a weak base such as sodium bicarbonate before cleaning with soap and water.

Reactivity and Incompatibilities: A Researcher's Perspective

Understanding the reactivity of this compound is paramount for designing safe and effective experiments.

-